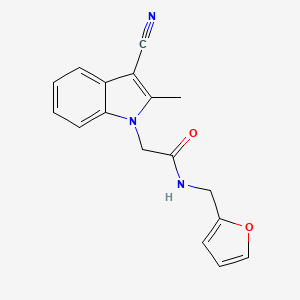

![molecular formula C22H24FNO3 B5579772 (1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like "(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol" often involves multiple steps, including the formation of spirocyclic compounds, fluorination, and functional group modifications. For instance, the synthesis of similar azaspiro compounds has been achieved through methodologies that ensure the introduction of fluorine atoms and the formation of the spirocyclic core efficiently. These processes may involve reactions such as the Ritter reaction or the use of specific reagents to introduce fluorine atoms strategically into the molecule (Rozhkova et al., 2013).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including those similar to the target molecule, is characterized by their unique spiro-framework, where a quaternary carbon atom is shared between two rings. This structural motif is crucial for the molecule's biological activity and physicochemical properties. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate such complex structures, providing detailed insights into their stereochemistry and conformational preferences (Parthiban et al., 2009).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactions, primarily influenced by their functional groups and the spirocyclic core's inherent strain. For example, the presence of fluorine atoms can significantly affect the molecule's reactivity, making it a site for nucleophilic substitution reactions or affecting its electron distribution. The azaspiro motif itself may engage in reactions such as ring expansion, cyclization, or undergo modifications through Ritter-type reactions, demonstrating the molecule's versatile reactivity (Yeh et al., 2012).

Physical Properties Analysis

The physical properties of spirocyclic compounds like "(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol" can be intriguing, with specific focus on solubility, melting points, and optical activity. These properties are significantly influenced by the molecular structure, particularly the presence of fluorine atoms and the spirocyclic framework, affecting the molecule's polarity, crystalline structure, and interactions with solvents or biological molecules.

Chemical Properties Analysis

Chemically, the introduction of fluorine atoms into a molecule like "(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol" can profoundly impact its chemical stability, reactivity, and potential biological interactions. Fluorine's high electronegativity and small size allow for the formation of strong carbon-fluorine bonds, influencing the molecule's overall electron distribution and chemical behavior. This can lead to enhanced stability against metabolic degradation, altered pharmacokinetic profiles, and potentially unique interactions with biological targets (Pawson et al., 1979).

科学的研究の応用

Chemical Synthesis and Antibacterial Activity

The synthesis of compounds with azaspiro nonan structures, similar to the chemical , has been explored for their potential antibacterial activity against respiratory pathogens. For example, compounds with the azaspiro[2.4]heptan moiety have shown potent in vitro activity against a range of pathogens including Streptococcus pneumoniae and Staphylococcus aureus, as well as multidrug-resistant and quinolone-resistant strains. These compounds also demonstrated good in vivo efficacy in a murine pneumonia model, suggesting their potential as antibacterial drugs for respiratory tract infections (Odagiri et al., 2013).

Anticonvulsant Properties

Fluorinated N-phenyl- and N-benzyl-2-azaspiro nonane derivatives have been synthesized and evaluated for their anticonvulsant activities. Certain derivatives exhibited significant activity in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating the potential of azaspiro nonanes in anticonvulsant drug development (Obniska et al., 2006).

Stereochemical Structure-Activity Relationships

Research on chiral 7-amin-5-azaspiro[2.4]heptan-4-yl quinolones has revealed the importance of stereochemical configuration for antibacterial potency. Compounds with specific stereochemical configurations showed enhanced activity against both Gram-positive and Gram-negative bacteria. This emphasizes the critical role of stereochemistry in the development of new antibacterial agents (Kimura et al., 1994).

Enantiodivergent Synthesis

The enantiodivergent synthesis of bis-spiropyrrolidines through sequential interrupted and completed (3 + 2) cycloadditions showcases the versatility of spiro compounds in medicinal chemistry. This methodology allows for the creation of compounds with multiple chiral centers and potential applications in drug discovery (Conde et al., 2015).

特性

IUPAC Name |

[4-(3-fluorophenyl)phenyl]-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO3/c1-27-20-14-19(25)22(20)9-11-24(12-10-22)21(26)16-7-5-15(6-8-16)17-3-2-4-18(23)13-17/h2-8,13,19-20,25H,9-12,14H2,1H3/t19-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZONPLWWNDGIHH-UXHICEINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)